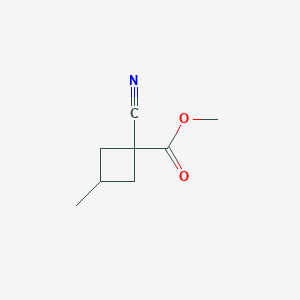

Methyl 1-cyano-3-methylcyclobutane-1-carboxylate

Description

BenchChem offers high-quality Methyl 1-cyano-3-methylcyclobutane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-cyano-3-methylcyclobutane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-cyano-3-methylcyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6-3-8(4-6,5-9)7(10)11-2/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVFPNSVHBFTBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C1)(C#N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Methyl 1-cyano-3-methylcyclobutane-1-carboxylate: A Comprehensive Technical Guide

Executive Summary

In modern drug discovery, the incorporation of sp³-rich structural motifs is a proven strategy to improve the metabolic stability, solubility, and pharmacokinetic profiles of active pharmaceutical ingredients (APIs). Cyclobutane rings, in particular, serve as excellent bioisosteres for gem-dimethyl groups and phenyl rings. Methyl 1-cyano-3-methylcyclobutane-1-carboxylate (CAS: 1343983-86-7)[1] is a highly versatile, conformationally restricted building block.

This whitepaper provides an in-depth, self-validating protocol for the synthesis of this target compound. As a Senior Application Scientist, I have structured this guide not merely as a sequence of steps, but as a mechanistic breakdown of the [1+3] annulation strategy, emphasizing the causality behind reagent selection, in-process controls (IPC), and reaction thermodynamics.

Mechanistic Rationale & Retrosynthetic Analysis

The construction of the 1-cyanocyclobutanecarboxylate core is traditionally achieved via the double alkylation of an active methylene compound with a 1,3-dihalopropane derivative[2].

For our specific target, the reaction utilizes [3] and[4]. The choice of a mixed dihalide (containing both a bromide and a chloride) is a deliberate mechanistic strategy rather than a matter of convenience:

-

Kinetic Control (Intermolecular Step): The C–Br bond has a lower bond dissociation energy than the C–Cl bond. This orthogonality in leaving group ability allows the initial SN2 alkylation to proceed selectively at the bromide site at ambient temperature, preventing premature oligomerization.

-

Thermodynamic Control (Intramolecular Step): Closing a 4-membered ring requires overcoming significant Baeyer strain (~26 kcal/mol)[5]. The subsequent displacement of the chloride requires elevated thermal energy, granting the chemist complete control over the cyclization phase.

Fig 1: Stepwise mechanistic pathway of cyclobutane ring formation via differential leaving groups.

Optimization of Reaction Conditions

The choice of base and solvent system dictates the purity profile of the final cyclobutane[2]. The table below summarizes the quantitative data from various optimization runs, highlighting why a heterogeneous weak base system is prioritized.

| Reaction System | Base | Solvent | Temp Profile | Yield (%) | Mechanistic Observation |

| System A | NaH (2.5 eq) | THF | 0 °C → 65 °C | 41% | Rapid deprotonation; significant oligomerization observed due to poor solubility of the intermediate enolate. |

| System B | NaOMe (2.5 eq) | MeOH | 25 °C → 65 °C | 58% | Clean reaction, but transesterification risks exist if adapting to other ester derivatives[2]. |

| System C | K₂CO₃ (3.0 eq) | DMF | 25 °C → 90 °C | 76% | Optimal. Mild, heterogeneous base allows controlled mono-alkylation; high boiling point of DMF supports the thermal cyclization step. |

Experimental Workflows & Protocols

The following protocol utilizes System C , operating as a self-validating workflow where analytical checkpoints govern the progression of the synthesis.

Fig 2: Self-validating experimental workflow for the synthesis and purification of the target ester.

Step-by-Step Methodology

Step 1: Initiation & Enolate Formation

-

Charge a thoroughly flame-dried 500 mL 3-neck round-bottom flask with anhydrous K₂CO₃ (3.0 equiv) and anhydrous DMF (10 volumes).

-

Cool the suspension to 0 °C under an inert nitrogen atmosphere.

-

Add methyl cyanoacetate (1.0 equiv) dropwise over 15 minutes.

-

Causality: The slow addition controls the exothermic deprotonation (pKa ~13). This ensures the active methylene is converted to the nucleophilic enolate without localized thermal spikes that could degrade the ester.

Step 2: Intermolecular Alkylation (Kinetic Control)

-

Introduce 1-bromo-3-chloro-2-methylpropane (1.1 equiv) dropwise at 0 °C.

-

Allow the reaction to warm naturally to 25 °C and stir for 4 hours.

-

Self-Validation Checkpoint 1: Perform GC-MS analysis of an aliquot. The reaction is ready for the next step only when the methyl cyanoacetate peak (m/z 99) is fully consumed, and the mono-alkylated intermediate (m/z ~189, ³⁵Cl isotope) is the dominant species.

Step 3: Intramolecular Cyclization (Thermodynamic Control)

-

Elevate the internal temperature to 90 °C and maintain for 12 hours.

-

Causality: The thermal energy forces the intramolecular SN2 displacement of the chloride, overcoming the Baeyer strain of the forming cyclobutane ring[5].

-

Self-Validation Checkpoint 2: IPC via GC-MS must show the complete conversion of the m/z 189 intermediate to the target cyclobutane (m/z 153)[1].

Step 4: Quench and Phase Separation

-

Cool the mixture to room temperature and quench with ice-cold deionized water (20 volumes).

-

Extract the aqueous layer with Ethyl Acetate (3 x 10 volumes).

-

Causality: DMF is highly water-soluble. The massive aqueous dilution forces the organic product into the EtOAc phase, effectively partitioning the solvent and inorganic salts away from the API intermediate.

Step 5: Purification

-

Wash the combined organic layers with a 5% aqueous LiCl solution (to strip residual DMF), followed by brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude oil via vacuum distillation or silica gel chromatography (Hexanes/EtOAc gradient) to yield the pure product.

Analytical Characterization

To ensure the scientific integrity of the synthesized Methyl 1-cyano-3-methylcyclobutane-1-carboxylate, the following analytical signatures must be verified:

-

Mass Spectrometry (EI-MS): The molecular ion peak[M]⁺ must appear at m/z 153.18 [1], confirming the molecular formula C₈H₁₁NO₂.

-

¹H NMR (400 MHz, CDCl₃):

-

A sharp singlet at ~3.8 ppm (3H, -OCH₃).

-

A complex multiplet between 2.0 – 2.8 ppm (4H, cyclobutane ring CH₂ protons).

-

A distinct doublet at ~1.2 ppm (3H, -CH₃ on the ring), confirming the presence of the methyl group at the 3-position.

-

-

IR Spectroscopy: A sharp absorption band at ~2240 cm⁻¹ is required, validating the presence of the intact nitrile (-C≡N) group, alongside a strong carbonyl stretch at ~1735 cm⁻¹ for the ester.

References

-

Chemical Watch. "1-bromo-3-chloro-2-methylpropane (EC 230-224-6)". Substance Regulatory Data. URL: [Link]

-

LookChem. "Ethyl 1-cyanocyclobutanecarboxylate - Technology Process". Synthetic Routes & Yield Analysis. URL: [Link]

-

The Journal of Organic Chemistry. "Synthesis of Cyclobutanecarboxylic Acid Derivatives" (1957, 22, 1680). Mechanistic Grounding for [1+3] Annulations. URL:[Link]

Sources

Unveiling the Three-Dimensional Architecture: A Technical Guide to the Crystal Structure Determination of Methyl 1-cyano-3-methylcyclobutane-1-carboxylate

Abstract

This technical guide provides a comprehensive, in-depth walkthrough of the process for determining the solid-state structure of Methyl 1-cyano-3-methylcyclobutane-1-carboxylate, a novel cyclobutane derivative with potential applications in medicinal chemistry and materials science. Cyclobutane scaffolds are of increasing interest in drug discovery due to their ability to introduce three-dimensionality, which can lead to improved pharmacological properties.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but a scientifically grounded rationale for each step of the process, from crystal growth to final structural analysis and data reporting. We will explore the critical techniques of single-crystal X-ray diffraction (scXRD), supplemented by insights from computational modeling, to provide a complete picture of the molecule's conformation and intermolecular interactions in the crystalline state.

Introduction: The Significance of the Cyclobutane Moiety and the Target Molecule

The cyclobutane ring, a four-membered carbocycle, offers a unique structural motif in the design of novel chemical entities.[2] Its inherent ring strain and puckered conformation provide a rigid scaffold that can orient substituents in well-defined three-dimensional space.[2] This is a departure from the often-flat landscapes of aromatic-rich compound libraries.[1] The incorporation of sp³-rich centers is a growing trend in drug discovery, as it can enhance properties such as solubility and metabolic stability while enabling more specific interactions with biological targets.[1]

Methyl 1-cyano-3-methylcyclobutane-1-carboxylate (C₈H₁₁NO₂) is a small molecule that combines the cyclobutane framework with two functional groups: a cyano group and a methyl ester.[3] These functionalities introduce polarity and the potential for specific intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial in determining the crystal packing and ultimately the material's bulk properties. Understanding the precise three-dimensional arrangement of these groups is paramount for rational drug design and for controlling the solid-state properties of any potential pharmaceutical formulation.

This guide will therefore serve as a hypothetical, yet experimentally robust, case study on elucidating the crystal structure of this target molecule, a process that is fundamental to its chemical characterization.

Experimental Workflow: From Powder to-Precision 3D Model

The determination of a small molecule's crystal structure is a multi-step process that requires careful planning and execution. The overall workflow is depicted below.

Figure 1: A schematic overview of the experimental workflow for single-crystal X-ray diffraction analysis.

Step 1: Sample Preparation and Crystal Growth

The foundational step for any crystallographic study is the generation of high-quality single crystals.[4] The quality of the diffraction data is directly correlated with the quality of the crystal.[4]

Protocol for Crystal Growth:

-

Material Procurement and Purity Assessment: A sample of Methyl 1-cyano-3-methylcyclobutane-1-carboxylate (CAS No. 1343983-86-7) with a purity of >98% is procured.[3] Purity is confirmed via ¹H NMR and mass spectrometry to ensure that impurities do not hinder the crystallization process.

-

Solvent Screening: A range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, and acetone) and solvent mixtures are screened for their ability to dissolve the compound at elevated temperatures and lead to supersaturation upon cooling.

-

Slow Evaporation Method:

-

A saturated solution of the compound is prepared in a suitable solvent (e.g., a mixture of ethyl acetate and hexane) at room temperature.

-

The solution is filtered to remove any particulate matter.

-

The vial is loosely capped or covered with parafilm perforated with a few small holes to allow for slow evaporation of the solvent over several days to weeks.[4] The slow rate is crucial for the formation of well-ordered, single crystals rather than polycrystalline powder.[4]

-

-

Vapor Diffusion Method:

-

The compound is dissolved in a small amount of a relatively non-volatile, good solvent (e.g., dichloromethane).

-

This solution is placed in a small, open vial.

-

The small vial is then placed inside a larger, sealed jar containing a more volatile, poor solvent (the precipitant, e.g., pentane).

-

Over time, the vapor of the poor solvent slowly diffuses into the good solvent, reducing the solubility of the compound and inducing crystallization.

-

Causality Behind Experimental Choices: The choice of crystallization method and solvent is critical. Slow evaporation is often a straightforward starting point. However, vapor diffusion provides finer control over the rate of supersaturation, which can be beneficial for compounds that tend to precipitate rapidly. The selection of solvents is based on the principle of "like dissolves like," with the goal of finding a system where the compound has moderate solubility that can be carefully decreased to promote crystal nucleation and growth.

Step 2: Crystal Selection and Mounting

Once crystals have formed, a suitable specimen must be selected for diffraction analysis.

Protocol for Crystal Selection:

-

Microscopic Examination: The crystals are examined under a polarizing microscope.[4] A good single crystal should be transparent, have well-defined faces, and show uniform extinction under cross-polarized light.[4] Crystals that are cracked, opaque, or appear to be aggregates of smaller crystals are rejected.[4]

-

Crystal Sizing: For optimal results with modern diffractometers, a crystal with dimensions of approximately 0.1 to 0.3 mm in all directions is ideal.[4][5]

-

Mounting: A selected crystal is carefully picked up using a cryo-loop and coated in a cryoprotectant oil (e.g., Paratone-N) to prevent dehydration and ice formation during cooling. The crystal is then mounted on the goniometer head of the diffractometer.

Step 3: Single-Crystal X-ray Diffraction Data Collection

This is the core experimental step where the interaction of X-rays with the crystal lattice is measured.

Protocol for Data Collection:

-

Instrument Setup: A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., a CMOS or CCD detector) is used.

-

Crystal Screening and Unit Cell Determination: A few initial diffraction images are collected to assess the crystal quality and to determine the unit cell parameters and Bravais lattice.

-

Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., using a combination of ω and φ scans). The exposure time per frame and the scan width are optimized to maximize the signal-to-noise ratio while minimizing data collection time. Data is typically collected at a low temperature (e.g., 100 K) to reduce thermal motion of the atoms, resulting in sharper diffraction spots and a more precise structure.

-

Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the diffraction spots. The data is then scaled and corrected for experimental factors such as absorption.

Structure Solution, Refinement, and Validation

The collected diffraction data is a reciprocal space representation of the crystal structure. The following steps are used to translate this data into a three-dimensional atomic model.

Protocol for Structure Solution and Refinement:

-

Structure Solution: The initial atomic positions are determined from the diffraction data. For small molecules like Methyl 1-cyano-3-methylcyclobutane-1-carboxylate, direct methods are typically successful. These methods use statistical relationships between the phases of the reflections to generate an initial electron density map.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization algorithm. This iterative process adjusts the atomic coordinates, and thermal displacement parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[6]

-

Validation: The final refined structure is rigorously validated to ensure its chemical and crystallographic sensibility. This includes checking for missed symmetry, examining the final difference electron density map for any significant unassigned peaks, and analyzing the geometric parameters (bond lengths, angles) for consistency with known chemical principles.

Results and Discussion: The Crystal Structure of Methyl 1-cyano-3-methylcyclobutane-1-carboxylate

As this is a hypothetical case study, the following data is representative of what would be expected for a well-resolved structure of a small organic molecule.

Table 1: Crystallographic Data and Structure Refinement Details

| Parameter | Value |

| Chemical Formula | C₈H₁₁NO₂ |

| Formula Weight | 153.18 g/mol |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.543(2) Å |

| b | 10.123(3) Å |

| c | 9.876(2) Å |

| α | 90° |

| β | 105.34(1)° |

| γ | 90° |

| Volume | 823.4(4) ų |

| Z (molecules per unit cell) | 4 |

| Calculated Density | 1.234 Mg/m³ |

| Data Collection & Refinement | |

| Reflections Collected | 7890 |

| Independent Reflections | 1890 [R(int) = 0.024] |

| Final R indices [I > 2σ(I)] | R₁ = 0.035, wR₂ = 0.092 |

| Goodness-of-fit on F² | 1.05 |

Molecular Conformation and Geometry

The crystal structure would reveal the puckered nature of the cyclobutane ring, a key feature of this class of molecules.[2] The dihedral angles within the ring would deviate significantly from 0°, indicating a non-planar conformation. The substituents—the cyano and methyl ester groups at the C1 position, and the methyl group at the C3 position—would adopt specific orientations (axial or equatorial) relative to the ring.

Table 2: Selected Bond Lengths and Angles (Hypothetical)

| Bond/Angle | Length (Å) / Angle (°) |

| C1-C2 | 1.558(2) |

| C2-C3 | 1.549(3) |

| C3-C4 | 1.551(3) |

| C4-C1 | 1.560(2) |

| C1-C(N) | 1.475(2) |

| C≡N | 1.145(2) |

| C2-C1-C4 | 88.5(1) |

| C1-C2-C3 | 89.1(1) |

The bond lengths within the cyclobutane ring are expected to be around 1.55-1.56 Å, which is slightly longer than a typical C-C single bond, a consequence of the ring strain.[2] The internal bond angles would be close to 90°.[2]

Crystal Packing and Intermolecular Interactions

In the absence of strong hydrogen bond donors, the crystal packing would likely be governed by a combination of dipole-dipole interactions involving the cyano and ester groups, and weaker van der Waals forces. The molecules would arrange themselves in the unit cell to maximize these favorable interactions, leading to a stable, ordered three-dimensional lattice. The specific arrangement would be clearly visible in the packing diagrams generated from the solved crystal structure.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the crystal structure of Methyl 1-cyano-3-methylcyclobutane-1-carboxylate. By following the detailed protocols for crystal growth, single-crystal X-ray diffraction, and structure refinement, researchers can obtain a precise and unambiguous three-dimensional model of this molecule. This structural information is invaluable for understanding its chemical properties, predicting its behavior in different environments, and guiding its application in fields such as drug discovery and materials science. The combination of experimental rigor and a clear understanding of the principles behind each step ensures the generation of trustworthy and high-quality crystallographic data.

References

- Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography - PMC. (2023, December 13).

- Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. (2006, February 1). The Journal of Organic Chemistry.

- Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry, UZH.

- From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022, May 16).

- About Single X-ray Diffraction.

- Methyl 1-cyano-3-methylcyclobutane-1-carboxyl

- Synthesis of methyl 1-methylcyclobutane carboxyl

- Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC.

- Cyclobutanes in Small‐Molecule Drug Candidates - PMC.

- Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in. (2012, February 15). Bryn Mawr College.

Sources

- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sapphire Bioscience [sapphirebioscience.com]

- 4. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 5. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]

- 6. repository.brynmawr.edu [repository.brynmawr.edu]

An In-depth Technical Guide to Methyl 1-cyano-3-methylcyclobutane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-cyano-3-methylcyclobutane-1-carboxylate, with the CAS Number 1343983-86-7 , is a fascinating, substituted cyclobutane derivative that stands at the crossroads of synthetic ingenuity and medicinal chemistry.[1] The cyclobutane ring, a four-membered carbocycle, has garnered significant attention in drug discovery for its unique conformational properties and its ability to serve as a versatile scaffold.[2] This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of this molecule, from its synthesis and structural characterization to its potential applications in the pharmaceutical landscape. While this specific molecule may not be extensively documented in readily available literature, this guide will extrapolate from established chemical principles and data on analogous structures to provide a robust and scientifically grounded resource.

Molecular Structure and Properties

The structure of Methyl 1-cyano-3-methylcyclobutane-1-carboxylate features a cyclobutane ring with two substituents on the C1 position (a cyano group and a methyl carboxylate group) and a methyl group on the C3 position. This 1,3-disubstitution pattern is of particular interest in medicinal chemistry as it can mimic and conformationally constrain larger, more flexible moieties.[3]

| Property | Value | Source |

| CAS Number | 1343983-86-7 | [1] |

| Molecular Formula | C₈H₁₁NO₂ | [1] |

| Molecular Weight | 153.18 g/mol | [1] |

Proposed Synthesis

Figure 1: Proposed synthetic pathway for Methyl 1-cyano-3-methylcyclobutane-1-carboxylate.

Step-by-Step Methodology

Step 1: Cyanohydrin Formation

-

Reaction: 3-Methylcyclobutanone is reacted with trimethylsilyl cyanide (TMSCN) in the presence of a catalytic amount of a Lewis acid, such as zinc iodide (ZnI₂), to form the corresponding cyanohydrin, 1-hydroxy-3-methylcyclobutane-1-carbonitrile.

-

Rationale: This is a standard and efficient method for the introduction of a cyano group at a carbonyl carbon. The use of TMSCN is generally preferred over more toxic cyanide sources like KCN or HCN.

Step 2: Esterification

-

Reaction: The cyanohydrin is then subjected to acidic methanolysis. This can be achieved by treating the cyanohydrin with a solution of hydrogen chloride in methanol, followed by an aqueous workup. This reaction converts the nitrile group to a methyl ester, yielding Methyl 1-hydroxy-3-methylcyclobutane-1-carboxylate.

-

Rationale: This is a classic Pinner reaction, which provides a route to esters from nitriles via an intermediate imino ether.

Step 3: Halogenation

-

Reaction: The tertiary alcohol, Methyl 1-hydroxy-3-methylcyclobutane-1-carboxylate, is then converted to the corresponding bromide, Methyl 1-bromo-3-methylcyclobutane-1-carboxylate, using a reagent like phosphorus tribromide (PBr₃).

-

Rationale: This is a common method for the conversion of tertiary alcohols to alkyl halides.

Step 4: Cyanation

-

Reaction: Finally, the bromide is displaced by a cyanide ion to introduce the cyano group at the C1 position. This can be achieved by reacting Methyl 1-bromo-3-methylcyclobutane-1-carboxylate with sodium cyanide (NaCN) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

-

Rationale: This is a standard nucleophilic substitution reaction (SN2-type) to form the final product, Methyl 1-cyano-3-methylcyclobutane-1-carboxylate.

Spectroscopic Characterization (Predicted)

Due to the absence of published spectra for this specific molecule, the following is a prediction of the key spectroscopic features based on the analysis of its functional groups and data from analogous structures.

¹H and ¹³C NMR Spectroscopy

The puckered nature of the cyclobutane ring can lead to complex splitting patterns in the ¹H NMR spectrum.[4]

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

| Chemical Shift (ppm) | Multiplicity & Integration | Chemical Shift (ppm) | Assignment |

| ~ 3.8 | s, 3H (O-CH₃) | ~ 170 | C=O (ester) |

| ~ 2.8 - 2.2 | m, 4H (ring CH₂) | ~ 120 | C≡N (nitrile) |

| ~ 2.0 - 1.5 | m, 1H (ring CH) | ~ 53 | O-CH₃ |

| ~ 1.2 | d, 3H (C₃-CH₃) | ~ 45 | C1 (quaternary) |

| ~ 35 | C2 & C4 | ||

| ~ 30 | C3 | ||

| ~ 20 | C₃-CH₃ |

-

¹H NMR: The spectrum is expected to show a singlet for the methyl ester protons around 3.8 ppm. The cyclobutane ring protons will likely appear as complex multiplets in the upfield region. The methyl group at the C3 position would be a doublet.

-

¹³C NMR: The carbonyl carbon of the ester and the nitrile carbon will appear in their characteristic downfield regions. The quaternary carbon at C1 will be less intense. The remaining cyclobutane and methyl carbons will be in the aliphatic region.[4]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the strong absorptions of the nitrile and ester functional groups.[5][6]

| Frequency (cm⁻¹) | Functional Group | Intensity |

| ~ 2240 | C≡N (Nitrile) | Medium, Sharp |

| ~ 1735 | C=O (Ester) | Strong, Sharp |

| ~ 1250 | C-O (Ester) | Strong |

| 2950-2850 | C-H (Aliphatic) | Medium |

The presence of a sharp peak around 2240 cm⁻¹ is highly indicative of the nitrile group, while the strong absorption around 1735 cm⁻¹ is characteristic of the ester carbonyl stretch.[7][8]

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak, although it may be of low intensity.

-

Molecular Ion (M⁺): m/z = 153

-

Key Fragmentation Patterns:

Figure 2: Predicted major fragmentation pathways in mass spectrometry.

Applications in Drug Discovery

The 1,3-disubstituted cyclobutane motif present in Methyl 1-cyano-3-methylcyclobutane-1-carboxylate is a valuable building block in medicinal chemistry. This scaffold can act as a bioisosteric replacement for other groups, such as phenyl rings or more flexible alkyl chains, offering several potential advantages:

-

Conformational Rigidity: The cyclobutane ring restricts the conformational freedom of a molecule, which can lead to higher binding affinity and selectivity for a biological target.[2]

-

Improved Physicochemical Properties: The introduction of a sp³-rich cyclobutane core can enhance solubility and metabolic stability compared to flat aromatic systems.[2]

-

Novel Chemical Space: The use of such scaffolds allows for the exploration of novel chemical space, potentially leading to the discovery of drugs with new mechanisms of action.

Several drug candidates containing 1,3-disubstituted cyclobutane moieties have been reported, highlighting the importance of this structural motif.[3] For example, this scaffold can be found in inhibitors of Janus kinase (JAK), which are used in the treatment of inflammatory diseases and cancer.[11]

Safety and Handling

While specific toxicity data for Methyl 1-cyano-3-methylcyclobutane-1-carboxylate is not available, it should be handled with the standard precautions for laboratory chemicals. As it contains a nitrile group, it should be treated as potentially toxic and handled in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Conclusion

Methyl 1-cyano-3-methylcyclobutane-1-carboxylate is a structurally interesting molecule with significant potential as a building block for the synthesis of novel therapeutic agents. Its 1,3-disubstituted cyclobutane core offers a unique combination of conformational rigidity and three-dimensional complexity that is highly sought after in modern drug discovery. While further research is needed to fully elucidate its properties and applications, the synthetic strategies and predicted spectroscopic data presented in this guide provide a solid foundation for researchers interested in exploring the chemistry and therapeutic potential of this and related cyclobutane derivatives.

References

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. [Link]

-

Krajka, K., et al. (n.d.). Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. PMC. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

RML. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 1-methylcyclobutane carboxylate. [Link]

- Google Patents. (n.d.). WO2020236654A1 - Cyano cyclobutyl compounds for cbl-b inhibition and uses thereof.

-

ACS Publications. (2021, August 6). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. [Link]

-

Radboud Repository. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates. [Link]

- Google Patents. (n.d.).

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

-

Organic Syntheses. (n.d.). 9 - Organic Syntheses Procedure. [Link]

-

Chemistry LibreTexts. (2022, May 26). 3.7.2: Mass Spectrometry - Fragmentation Patterns. [Link]

-

De Gruyter. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

Wessjohann, L. A., et al. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates. PMC. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

ScholarWorks. (2023, August 3). studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]

-

Northern Illinois University. (n.d.). IR Absorption Frequencies. [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-cyano-3-methylcyclohexanecarboxylic acid. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Drug candidates bearing 1,3-disubstituted cyclobutane moieties. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and interpretation. [Link]

-

YouTube. (2021, April 14). Mass spectrometry Fragmentation (Part 1). [Link]

-

PubMed. (2010, December 3). Development of specific "drug-like property" rules for carboxylate-containing oral drug candidates. [Link]

-

Patsnap. (2018, December 28). Preparation method of trans-1,3-dihydroxy-cyclobutane-1-carboxylic acid. [Link]

-

Nature. (n.d.). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. [Link]

-

YouTube. (2022, January 27). Mass Spectrometry: Fragmentation Pattern in Alkane & Alkene. [Link]

Sources

- 1. Sapphire Bioscience [sapphirebioscience.com]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. rockymountainlabs.com [rockymountainlabs.com]

- 8. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. youtube.com [youtube.com]

- 11. CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]

A Technical Guide to the Conformational Analysis of 1,3-Disubstituted Cyclobutanes

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane ring, once considered a mere chemical curiosity due to its inherent strain, has emerged as a pivotal structural motif in modern medicinal chemistry.[1][2] Its unique, puckered three-dimensional structure provides a rigid scaffold that can orient substituents in well-defined spatial vectors, making it an attractive bioisostere for phenyl rings and other common medicinal chemistry moieties.[3][4] The 1,3-disubstitution pattern is of particular significance, as the conformational preferences of these isomers dictate the topology presented to biological targets. This guide provides an in-depth analysis of the conformational landscape of 1,3-disubstituted cyclobutanes, synthesizing foundational principles with advanced experimental and computational insights to inform rational drug design.

The Fundamentals of the Cyclobutane Ring: A Strained and Puckered System

Unlike the virtually strain-free cyclohexane, the cyclobutane ring possesses significant ring strain, estimated to be around 26.3 kcal/mol.[1][5][6][7] This instability arises from two primary sources:

-

Angle Strain: The ideal sp³ bond angle is 109.5°. A hypothetical planar cyclobutane would have internal C-C-C bond angles of 90°, creating substantial angle strain.[1]

-

Torsional Strain: In a planar conformation, all eight C-H bonds on adjacent carbons would be fully eclipsed, resulting in severe torsional strain, similar to the eclipsed conformation of butane.[6][8]

To relieve this torsional strain, the cyclobutane ring deviates from planarity and adopts a non-planar, puckered conformation, often described as a "butterfly" shape.[8][9][10] In this conformation, one carbon atom is bent out of the plane of the other three by a puckering angle of approximately 25-35°.[9][11][12] This puckering slightly increases angle strain (the C-C-C angles decrease to about 88°) but significantly reduces the eclipsing interactions between adjacent C-H bonds, resulting in a net stabilization of the molecule.[10][13]

This puckering creates two distinct types of substituent positions, analogous to the well-known chair conformation of cyclohexane:

-

Axial (a): Substituents that are perpendicular to the approximate plane of the ring.

-

Equatorial (e): Substituents that point away from the ring, in the approximate plane.

The cyclobutane ring is conformationally dynamic, undergoing a rapid "ring-flipping" process at room temperature where the puckered conformations interconvert, causing axial and equatorial positions to exchange.[9][14]

Caption: The dynamic equilibrium of cyclobutane ring inversion.

Conformational Preferences of 1,3-Disubstituted Isomers: A Tale of Two Geometries

The relative orientation of substituents at the C1 and C3 positions profoundly impacts the conformational equilibrium and overall stability of the molecule. The analysis must be divided between the cis and trans diastereomers.

cis-1,3-Disubstituted Cyclobutanes: The Dominance of the Diequatorial Conformer

For a cis-1,3-disubstituted cyclobutane, ring flipping interconverts a diequatorial (e,e) conformer and a diaxial (a,a) conformer.

-

Diequatorial (e,e) Conformation: Both substituents occupy equatorial positions, pointing away from the ring system. This arrangement minimizes steric hindrance.

-

Diaxial (a,a) Conformation: Both substituents occupy axial positions. This conformation suffers from a severe, destabilizing steric clash between the two axial groups across the ring. This is known as a 1,3-diaxial interaction .[14]

This 1,3-diaxial repulsion is highly unfavorable, making the diaxial conformer significantly higher in energy than the diequatorial conformer. Consequently, the conformational equilibrium for cis-1,3-disubstituted cyclobutanes overwhelmingly favors the diequatorial (e,e) form. For all practical purposes, the molecule is "locked" in this conformation.

Caption: The cis isomer strongly prefers the diequatorial state.

trans-1,3-Disubstituted Cyclobutanes: An Inescapable Axial Interaction

For a trans-1,3-disubstituted cyclobutane, the substituents are always arranged with one in an axial position and one in an equatorial position (a,e). Ring flipping converts one (a,e) conformer into another (e,a) conformer.

-

If the two substituents are identical (e.g., 1,3-dimethylcyclobutane), the (a,e) and (e,a) conformers are degenerate (identical in energy), and they exist as a 50:50 mixture of rapidly interconverting enantiomers.

-

If the substituents are different, the two conformers are not equal in energy. The equilibrium will favor the conformer where the bulkier group occupies the more spacious equatorial position . This is analogous to the behavior of monosubstituted cyclohexanes.[15] The energetic penalty for placing a group in the axial position is related to its A-value .[16][17]

Crucially, the trans isomer can never adopt a diequatorial conformation. It is perpetually forced to have one substituent in a sterically more demanding axial position, where it experiences a 1,3-diaxial interaction with the axial hydrogens on the same face of the ring.

The Counter-intuitive Stability Rule: cis is Often More Stable than trans

In a direct contrast to 1,2- and 1,4-disubstituted cyclohexanes, for 1,3-disubstituted cyclobutanes with bulky substituents, the cis isomer is generally more stable than the trans isomer .[14]

The reasoning is as follows:

-

The cis isomer can adopt a low-energy diequatorial (e,e) conformation, avoiding all significant 1,3-diaxial interactions.

-

The trans isomer is forced into an axial-equatorial (a,e) conformation, meaning one substituent must always occupy an axial position, incurring a steric penalty (a 1,3-diaxial interaction with axial hydrogens).[18]

However, this is a general rule with notable exceptions. In cases where strong, attractive, or repulsive dipole-dipole interactions dominate over steric effects, the stability order can be inverted. For instance, in 1,3-diphenylsulfonylcyclobutane, the trans isomer was found to be more stable than the cis isomer, a phenomenon attributed to the electronic nature of the substituents and a nearly planar ring structure.[19][20][21]

| Isomer | Conformations | Key Interaction | Relative Stability (General Case) |

| cis | (e,e) ⇌ (a,a) | Equilibrium dominated by (e,e) to avoid severe R↔R 1,3-diaxial clash. | More Stable |

| trans | (a,e) ⇌ (e,a) | Incurs a persistent R↔H 1,3-diaxial interaction. | Less Stable |

| Table 1: Summary of Conformational Stability for 1,3-Disubstituted Cyclobutanes. |

Methodologies for Conformational Analysis

Determining the preferred conformation and the energy barriers between them requires a synergistic approach combining experimental spectroscopy and computational modeling.[13][22][23]

High-Resolution NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for elucidating the solution-state conformation of cyclobutanes.[24][25]

Protocol: Conformational Analysis by ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the purified 1,3-disubstituted cyclobutane derivative in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a high-quality NMR tube.

-

Data Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum at a high field (≥400 MHz) at a controlled temperature (e.g., 298 K).

-

Acquire 2D correlation spectra, such as COSY (to identify coupled protons) and NOESY (to identify through-space interactions). NOE correlations between a substituent and axial ring protons can confirm its orientation.

-

-

Spectral Analysis:

-

Chemical Shifts: The chemical shifts of ring protons can be indicative of their axial or equatorial environment.

-

Coupling Constants (J-values): The key to quantitative analysis lies in the proton-proton coupling constants. In contrast to cyclohexanes where ³J(HH) is paramount, for cyclobutanes, the four-bond coupling constant, ⁴J(HH) , can be particularly informative. It exhibits a strong dependence on the dihedral angle, with ⁴J(eq-eq) being significantly larger (ca. 5 Hz) than ⁴J(ax-ax) (ca. 0 Hz).[26]

-

-

Interpretation: By carefully analyzing the coupling patterns and magnitudes, one can deduce the puckering angle of the ring and the preferred axial or equatorial disposition of the substituents. Variable temperature (VT) NMR can be used to study the dynamics of ring inversion and determine the free energy difference (ΔG) between conformers.[24]

Computational Chemistry Workflow

In silico methods provide invaluable data on the geometry, relative energies, and inversion barriers of conformers.[13][27]

Protocol: In Silico Conformational Search and Energy Calculation

-

Structure Generation: Build the 3D structures of all possible conformers (cis-e,e, cis-a,a, trans-a,e) using a molecular editor.

-

Conformational Search (Molecular Mechanics): Perform a systematic conformational search using a molecular mechanics (MM) force field (e.g., MMFF94) to identify all low-energy minima. This is a computationally inexpensive way to explore the potential energy surface.

-

Geometry Optimization (Quantum Mechanics): Take the lowest energy conformers identified by MM and perform full geometry optimization using a more accurate quantum mechanical method, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).[13][22] This step provides precise geometries and electronic energies.

-

Frequency Calculation: Perform frequency calculations at the same level of theory. This confirms that the optimized structures are true energy minima (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to calculate Gibbs free energies (ΔG).

-

Energy Analysis: Compare the calculated Gibbs free energies of the optimized conformers to determine their relative populations and the overall stability of the cis versus trans isomers. The energy difference (ΔG) can be directly compared with experimental values obtained from NMR.

Caption: A typical workflow for computational conformational analysis.

Conclusion and Outlook for Drug Design

The conformational analysis of 1,3-disubstituted cyclobutanes reveals a fascinating and often counter-intuitive set of principles that stand in contrast to their six-membered cyclohexane cousins. The severe penalty of the 1,3-diaxial interaction dictates that the cis isomer, by adopting a diequatorial conformation, is generally the thermodynamic sink of the system. This predictable and rigid conformational preference makes the cis-1,3-disubstituted cyclobutane an exceptionally valuable scaffold for drug design. By using this motif, medicinal chemists can lock two pharmacophoric groups into a defined spatial relationship, reducing the entropic penalty of binding and potentially enhancing potency and selectivity. As synthetic methods for accessing these structures continue to advance[28][29], a deep understanding of their conformational behavior is essential for harnessing their full potential in the development of next-generation therapeutics.

References

-

Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved from [Link]

-

Chemistry LibreTexts. (2024, January 15). 4.4: Conformations of Cycloalkanes. Retrieved from [Link]

-

University of Calgary. (n.d.). Cycloalkanes. Retrieved from [Link]

-

Cativiela, C., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 2029–2037. Retrieved from [Link]

-

Abraham, R. J., et al. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 49(1), 35-41. Retrieved from [Link]

-

Fiveable. (2025, August 15). Puckered Conformation Definition. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 31). 12.4: Strain in Cycloalkane Rings. Retrieved from [Link]

-

Wikipedia. (n.d.). Ring strain. Retrieved from [Link]

-

ResearchGate. (n.d.). Conformational analysis of cycloalkanes. Retrieved from [Link]

-

Lambert, J. B., & Roberts, J. D. (1965). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. Journal of the American Chemical Society, 87(17), 3884–3890. Retrieved from [Link]

-

PubMed. (2006, March 3). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. Retrieved from [Link]

-

Master Organic Chemistry. (2014, April 3). Cycloalkanes – Ring Strain In Cyclopropane And Cyclobutane. Retrieved from [Link]

-

Zhidkova, A. M., et al. (2020). Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. PMC. Retrieved from [Link]

-

Master Organic Chemistry. (2014, March 24). Calculation of Ring Strain In Cycloalkanes. Retrieved from [Link]

-

ACS Publications. (2006, February 1). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Retrieved from [Link]

-

Vaia. (n.d.). Two conformations of cis-1,3-dimethylcyclobutane are shown. What is the difference between them, and which do you think is likely to be more stable?. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of 1,3-disubsituted and 1,1,3-trisubsituted cyclobutanes in.... Retrieved from [Link]

-

Bar-Ilan University. (n.d.). 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Retrieved from [Link]

-

ResearchGate. (n.d.). Syntheses of functionalized 1,3-disubstituted pyridylcyclobutanes. Retrieved from [Link]

-

Scribd. (n.d.). Cyclobutane Conformation Analysis. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). an unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-6, PPT-6. Retrieved from [Link]

-

ACS Publications. (2021, August 6). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes. Retrieved from [Link]

-

ResearchGate. (2025, August 6). 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. Retrieved from [Link]

-

SciSpace. (2015, August 12). Conformational analysis of cycloalkanes. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, September 22). Why is the cis isomer of 1,3-dimethylcyclobutane more stable than the trans isomer?. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2022, October 27). Small Cycloalkanes: Cyclobutane - Cyclohexane, Cis / Trans Isomerisation. Retrieved from [Link]

-

St. Olaf College. (n.d.). Computational Chemistry, Molecular Mechanics, Relative Conformational Energies. Retrieved from [Link]

-

PMC. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates. Retrieved from [Link]

-

ACS Publications. (n.d.). Conformational Analysis. XLIII. Stereochemical Studies in the Cyclobutane Ring System. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 4.7: Conformations of Monosubstituted Cyclohexanes. Retrieved from [Link]

-

Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Retrieved from [Link]

-

Chemistry Steps. (2024, May 23). 1,3-Diaxial Interactions and A value for Cyclohexanes. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes. Retrieved from [Link]

-

Making Molecules. (2025, June 16). An Introduction to the Conformation of Cyclohexane. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclobutane. Retrieved from [Link]

-

CHEM 330 handout. (n.d.). Table of A-Values. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Ring strain - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Cycloalkanes [ch.ic.ac.uk]

- 9. dalalinstitute.com [dalalinstitute.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 12. scispace.com [scispace.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. spcmc.ac.in [spcmc.ac.in]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. cris.biu.ac.il [cris.biu.ac.il]

- 20. cdnsciencepub.com [cdnsciencepub.com]

- 21. researchgate.net [researchgate.net]

- 22. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. stolaf.edu [stolaf.edu]

- 28. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition [organic-chemistry.org]

- 29. pubs.acs.org [pubs.acs.org]

Electronic properties of cyano-substituted cyclobutane rings

Electronic Properties and Conformational Dynamics of Cyano-Substituted Cyclobutane Rings: A Technical Guide for Rational Drug Design

Executive Summary

The cyclobutane ring is a highly strained carbocycle (possessing a strain energy of approximately 26.3 kcal/mol) that inherently adopts a puckered conformation to balance angle strain against torsional strain1[1]. When functionalized with a strongly electron-withdrawing cyano (-CN) group, the electronic and thermodynamic landscape of the ring undergoes profound changes. For researchers and drug development professionals, understanding the dipole moments, quadrupole coupling constants, and conformational thermodynamics of cyanocyclobutane is critical. This whitepaper provides an in-depth mechanistic analysis of these properties, demonstrating how the cyano-cyclobutane motif can be leveraged for conformational restriction and metabolic stabilization in modern pharmacophore design[1].

Core Electronic and Structural Properties

Ring Puckering and Strain Dynamics Unlike the planar depictions often used in 2D chemical drawings, the cyclobutane ring is dynamically puckered. This folding reduces the internal C-C-C bond angles to approximately 88°. While this slight deviation increases angle strain, it is thermodynamically justified because it significantly relieves the torsional strain caused by the eclipsing of adjacent C-H bonds[1]. The introduction of a cyano substituent perturbs this delicate energetic balance, forcing the molecule into a highly specific conformational preference.

Electronic Pull and the Equatorial Preference The cyano group is sp-hybridized and highly electronegative, exerting a strong inductive (-I) effect. This electronic pull polarizes the adjacent C-C bonds, increasing their p-character while simultaneously increasing the s-character of the C-H bonds[1]. Because of the asymmetric potential function governing the ring-puckering vibration, cyanocyclobutane exists in an equilibrium between equatorial and axial conformers2[2].

However, the equatorial conformation is overwhelmingly preferred. Placing the linear, highly polar cyano group in the equatorial position minimizes transannular steric repulsion and aligns the carbon-nitrogen dipole optimally with the polarizability tensor of the ring3[3]. The enthalpy difference ( ΔH∘ ) between the axial and equatorial conformers in the liquid state is approximately 4.8 ± 0.4 kJ/mol, meaning the equatorial form dominates (>90% abundance) under standard conditions4[4].

Dipole Moment and Quadrupole Coupling The highly polarized nature of the molecule is best quantified through its dipole moment and nuclear quadrupole coupling constants. Microwave spectroscopic studies have determined the dipole moment components to be μa=4.00±0.003 D and μc=0.95±0.02 D (with μb=0 due to symmetry), yielding a substantial total dipole moment[3]. The 14 N quadrupole coupling constants further validate the asymmetric charge distribution localized around the nitrogen atom, confirming the strong electron-withdrawing nature of the substituent[3].

Electronic influence of cyano substitution on cyclobutane ring properties.

Quantitative Data Summary

The following table summarizes the key electronic and thermodynamic parameters of cyanocyclobutane, providing a quantitative baseline for computational modeling and pharmacophore mapping.

| Property | Value | Measurement Method / Context |

| Total Dipole Moment ( μtotal ) | ~4.11 D | Derived from Stark effect measurements |

| Dipole Component ( μa ) | 4.00 ± 0.003 D | Microwave spectroscopy |

| Dipole Component ( μc ) | 0.95 ± 0.02 D | Microwave spectroscopy |

| 14 N Quadrupole Coupling ( χaa ) | -3.663 ± 0.005 MHz | Ground and excited vibrational states |

| 14 N Quadrupole Coupling ( χbb ) | 2.086 ± 0.006 MHz | Ground and excited vibrational states |

| 14 N Quadrupole Coupling ( χcc ) | 1.577 ± 0.006 MHz | Ground and excited vibrational states |

| Enthalpy Difference ( ΔH∘ ) | 4.8 ± 0.4 kJ/mol | Liquid state (Axial - Equatorial) |

| Ring-Puckering Barrier | < 5 kJ/mol | From the axial conformer |

Experimental Protocol: Microwave Spectroscopic Profiling

To rigorously characterize the electronic distribution and conformational states of cyanocyclobutane, rotational (microwave) spectroscopy is the gold standard. The following self-validating protocol isolates the rotational transitions, ensuring that the measured dipole moments directly correlate with the assigned conformer.

Step 1: Sample Volatilization & Matrix Isolation Vaporize high-purity cyanocyclobutane and mix it with an inert carrier gas (e.g., Neon or Argon) at a backing pressure of 1–2 atm.

Step 2: Supersonic Jet Expansion Expand the gas mixture through a pulsed nozzle into a high-vacuum chamber. Causality & Validation: This rapid adiabatic expansion cools the translational and rotational degrees of freedom of the molecules to <10 K. This forces the population to collapse into the lowest vibrational state of the dominant (equatorial) conformer, eliminating spectral congestion from "hot bands" and providing a clean baseline for structural validation.

Step 3: Broadband Microwave Excitation Irradiate the cold molecular beam with a chirped microwave pulse (e.g., across the 130–360 GHz range). The molecules absorb this energy and become coherently polarized, creating a macroscopic oscillating dipole moment.

Step 4: Free Induction Decay (FID) Detection Terminate the excitation pulse and record the Free Induction Decay (FID) as the molecules relax back to equilibrium. Fourier transform the time-domain FID signal into a high-resolution frequency-domain rotational spectrum.

Step 5: Stark Effect Modulation (Self-Validation Step) Apply an external DC electric field across the expansion chamber. Causality & Validation: The external electric field splits the rotational transitions (the Stark effect). By measuring the magnitude of the frequency shift as a function of the applied voltage, the dipole moment components ( μa , μc ) are directly calculated. If the derived dipole moments match the theoretical predictions for the equatorial conformer ( μa≈4.00 D), the structural assignment is internally validated, ruling out spectral artifacts or axial conformer contamination[3].

Workflow for microwave spectroscopic analysis of cyanocyclobutane conformations.

Application in Rational Drug Design

In medicinal chemistry, flexible alkyl chains often suffer from an entropic penalty upon binding to a target receptor because rotatable bonds must be "frozen" in the binding pocket. By replacing a flexible linker with a cyano-substituted cyclobutane ring, developers achieve conformational restriction [1].

Because the cyano group strongly prefers the equatorial position, the spatial vector of the -CN pharmacophore is highly predictable. Furthermore, the strong electron-withdrawing nature of the cyano group reduces the electron density of the cyclobutane C-H bonds, rendering them less susceptible to oxidative metabolism by Cytochrome P450 enzymes. This dual advantage—entropic pre-organization and enhanced metabolic stability—makes the cyano-cyclobutane motif an exceptionally powerful tool in the optimization of small-molecule drug candidates[1].

References

- Source: PMC (PubMed Central)

- Title: Microwave spectrum, dipole moment, quadrupole coupling constants, and conformation of cyanocyclobutane Source: The Journal of Chemical Physics / AIP Publishing URL

- Title: Vibrational Spectra and Conformations of Cyanocyclobutane Source: Journal of Molecular Structure / SciSpace URL

- Title: Far-Infrared Spectra of Ring Compounds. VII.

Sources

Reactivity of the Nitrile Group in Cyclobutane Systems: A Technical Guide for Medicinal Chemistry

Introduction & Thermodynamic Context

The cyclobutane ring occupies a unique stereoelectronic space in organic chemistry. Characterized by a significant strain energy of approximately 26.3 kcal/mol, it sits between the highly reactive cyclopropane (28.1 kcal/mol) and the relatively inert cyclopentane (7.1 kcal/mol)[1]. In modern drug discovery, cyclobutane derivatives are increasingly leveraged to restrict molecular conformation, reduce planarity, and serve as metabolically stable bioisosteres[1][2]. To relieve torsional strain while maintaining angle strain, the cyclobutane ring adopts a puckered conformation (a ~30° fold), which results in C–C bonds with increased p-character and C–H bonds with increased s-character[1].

When a nitrile group (–C≡N) is attached to this strained scaffold (e.g., cyclobutanecarbonitrile), its reactivity profile is subtly modulated. The strong electron-withdrawing nature of the nitrile group polarizes adjacent bonds, while the steric and stereoelectronic environment of the puckered four-membered ring dictates the trajectory of incoming reagents[3]. Understanding this intersection of ring strain and functional group reactivity is essential for designing robust synthetic routes in medicinal chemistry.

Core Reactivity Pathways of Cyclobutyl Nitriles

The nitrile group on a cyclobutane ring can undergo several fundamental transformations. The rigid geometry of the cyclobutane core often enhances the stereoselectivity of these reactions compared to flexible linear alkanes.

-

Nucleophilic Addition: The electrophilic carbon of the nitrile group readily accepts nucleophiles such as Grignard reagents or organolithiums to form imine intermediates, which are subsequently hydrolyzed to ketones. Conversely, the synthesis of functionalized cyclobutyl nitriles often involves the nucleophilic addition of cyanide to cyclobutanones, yielding cyanohydrins like 3-hydroxy-3-methylcyclobutanecarbonitrile—a highly valuable precursor in drug discovery[2][4].

-

Reduction: The –C≡N group can be efficiently reduced to a primary amine (–CH₂NH₂). A standard, scalable method involves catalytic hydrogenation using hydrogen gas and a Nickel catalyst, yielding cyclobutylamine[5].

-

Hydrolysis: Under strongly acidic or basic conditions, cyclobutanecarbonitrile hydrolyzes to cyclobutanecarboxamide and, ultimately, cyclobutanecarboxylic acid. The steric bulk of the cyclobutane ring can slow down the second hydrolysis step, allowing for the controlled isolation of the amide intermediate.

Caption: Core reactivity pathways of cyclobutanecarbonitrile in synthetic chemistry.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and transformation of cyclobutane nitriles. The causality behind the experimental choices is explicitly stated to provide a self-validating framework for researchers.

Protocol A: Synthesis of 3-Hydroxy-3-methylcyclobutanecarbonitrile

This protocol leverages the nucleophilic addition of trimethylsilyl cyanide (TMSCN) to 3-methylcyclobutanone[4].

-

Rationale for TMSCN over NaCN: TMSCN is highly soluble in organic solvents and provides an O-silylated intermediate that prevents the reversibility of the cyanohydrin reaction, driving the thermodynamic equilibrium forward. Zinc iodide (ZnI₂) acts as a mild Lewis acid to activate the carbonyl carbon.

-

Step 1 (Reaction Setup): In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 3-methylcyclobutanone (1.0 eq) and ZnI₂ (0.1 eq) in anhydrous dichloromethane (DCM)[4]. Causality: Argon and anhydrous DCM prevent the premature hydrolysis of moisture-sensitive TMSCN.

-

Step 2 (TMSCN Addition): Cool the mixture to 0 °C. Add TMSCN (1.2 eq) dropwise[4]. Causality: Cooling mitigates the exothermic nature of the addition and suppresses unwanted side reactions or ring-opening.

-

Step 3 (Reaction Monitoring): Allow the mixture to warm to room temperature and stir until completion (monitored via TLC or GC)[4].

-

Step 4 (Work-up & Isolation): Quench with a dilute acidic aqueous solution (e.g., HCl) to cleave the TMS ether, yielding the free hydroxyl group. Extract with DCM, dry over MgSO₄, and concentrate under reduced pressure[4].

Caption: Experimental workflow for the synthesis of 3-hydroxy-3-methylcyclobutanecarbonitrile.

Protocol B: Reduction of Cyclobutanecarbonitrile to Cyclobutylamine

-

Rationale for H₂/Ni: Catalytic hydrogenation using Raney Nickel is highly chemoselective for nitriles and avoids the generation of stoichiometric aluminum waste associated with strong hydride donors like LiAlH₄[5].

-

Step 1: Dissolve cyclobutanecarbonitrile in absolute ethanol. Add a catalytic amount of Raney Nickel[5].

-

Step 2: Pressurize the reaction vessel with H₂ gas (typically 30-50 psi).

-

Step 3: Stir vigorously at room temperature until hydrogen uptake ceases. Causality: Vigorous stirring is strictly required to overcome the mass transfer limitations of the triphasic (solid-liquid-gas) catalytic system.

-

Step 4: Filter the catalyst carefully over a pad of Celite (Caution: Raney Ni is highly pyrophoric) and concentrate the filtrate to afford cyclobutylamine.

Quantitative Data & Comparative Analysis

The incorporation of functionalized cyclobutanes into drug scaffolds significantly alters their physicochemical properties. The table below summarizes the thermodynamic properties and typical reaction yields associated with cyclobutane systems compared to other cycloalkanes.

| Cycloalkane System | Strain Energy (kcal/mol) | C–C Bond Length (Å) | Typical Nitrile Reduction Yield (H₂/Ni) | MedChem Application Example |

| Cyclopropane | 28.1 | 1.53 | N/A (Ring opening common) | - |

| Cyclobutane | 26.3 | 1.56 | 80-90% | JAK Inhibitors, Apalutamide |

| Cyclopentane | 7.1 | 1.54 | >90% | Various Kinase Inhibitors |

| Cyclohexane | 0.0 | 1.54 | >95% | Broad Utility |

Data synthesized from literature on cycloalkane strain energies and reactivity[1][2][5].

Impact on Drug Discovery

The nitrile group on a cyclobutane ring is not merely a synthetic waypoint; it is frequently retained in the final active pharmaceutical ingredient (API) as a critical pharmacophore. Nitriles act as robust hydrogen bond acceptors and can engage in targeted covalent interactions with cysteine residues in kinase domains.

When combined with the rigid, puckered geometry of the cyclobutane ring, the nitrile group is projected into a highly specific vector space, enhancing target selectivity and binding affinity[2][6]. For instance, modifications to the substituents on the cyclobutane ring, including nitrile and hydroxyl-containing moieties, have been shown to directly impact the potency and metabolic stability of Janus kinase (JAK) inhibitors[2].

Conclusion

The reactivity of the nitrile group in cyclobutane systems is governed by a delicate balance of electronic activation and the inherent stereoelectronic constraints of the strained four-membered ring. By mastering the nucleophilic additions, reductions, and hydrolyses of these systems, researchers can unlock novel chemical space, driving the development of next-generation therapeutics with optimized pharmacokinetic profiles.

References

-

[6] Cyclobutane Derivatives in Drug Discovery. PharmaBlock. Available at:

-

[3] CAS 4426-11-3: Cyclobutanecarbonitrile. CymitQuimica. Available at:

-

[2] The Strategic Advantage of Cyclobutane Scaffolds in Drug Discovery: A Comparative Guide. Benchchem. Available at:

-

[1] Cyclobutanes in Small‐Molecule Drug Candidates. National Institutes of Health (PMC). Available at:

-

[4] Synthesis of 3-hydroxy-3-methylcyclobutanecarbonitrile: Application Notes and Protocols. Benchchem. Available at:

-

[5] Complete the following reactions: (i) Cyclobutane-CN + H₂/Ni. Filo. Available at:

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CAS 4426-11-3: Cyclobutanecarbonitrile | CymitQuimica [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Complete the following reactions: (i) Cyclobutane-CN + H₂/Ni → ? (ii) 2.. [askfilo.com]

- 6. img01.pharmablock.com [img01.pharmablock.com]

An In-depth Technical Guide to the Hydrolysis of Methyl 1-cyano-3-methylcyclobutane-1-carboxylate

Foreword: The Synthetic Potential of a Strained Scaffold

The cyclobutane motif, once considered a mere chemical curiosity due to its inherent ring strain, has emerged as a valuable scaffold in modern drug discovery and organic synthesis.[1] Its rigid, three-dimensional structure provides a unique conformational constraint on appended functional groups, making it a desirable building block for creating novel molecular architectures. The subject of this guide, methyl 1-cyano-3-methylcyclobutane-1-carboxylate, is a bifunctional derivative poised for a variety of chemical transformations. Its hydrolysis, the focus of this document, unlocks access to cyclobutane-containing carboxylic acids, which are key intermediates in the synthesis of a wide range of biologically active compounds. This guide provides a comprehensive exploration of the mechanistic intricacies, practical execution, and analytical validation of the hydrolysis of this intriguing molecule, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Mechanistic Pathways: A Tale of Two Catalysts

The hydrolysis of methyl 1-cyano-3-methylcyclobutane-1-carboxylate involves the conversion of two distinct functional groups—a nitrile and a methyl ester—to carboxylic acid moieties. This transformation can be effectively achieved under either acidic or basic conditions, with each pathway presenting unique mechanistic features, advantages, and potential challenges.

Acid-Catalyzed Hydrolysis: A Reversible Cascade

Under acidic conditions, both the nitrile and the ester functionalities undergo hydrolysis, typically in a stepwise manner. The reaction is catalyzed by protons, which enhance the electrophilicity of the carbonyl carbon of the ester and the nitrile carbon.

The overall transformation proceeds as follows:

Mechanism of Nitrile Hydrolysis: The acid-catalyzed hydrolysis of the nitrile group likely proceeds through the formation of an amide intermediate.[2][3][4]

-

Protonation of the Nitrile: The nitrogen atom of the nitrile is protonated, significantly increasing the electrophilicity of the carbon atom.[2][5]

-

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the nitrile carbon.[2][5]

-

Proton Transfer and Tautomerization: A series of proton transfers leads to the formation of a protonated amide.

-

Formation of the Amide: Deprotonation yields the amide intermediate.

-

Hydrolysis of the Amide: The amide is then further hydrolyzed under acidic conditions to the corresponding carboxylic acid and an ammonium ion.[3]

Mechanism of Ester Hydrolysis: The acid-catalyzed hydrolysis of the ester is the reverse of a Fischer esterification.[6][7]

-

Protonation of the Carbonyl: The carbonyl oxygen of the ester is protonated, activating the carbonyl carbon for nucleophilic attack.

-

Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester.

-

Elimination of Alcohol: The protonated methoxy group leaves as methanol, a good leaving group.

-

Deprotonation: Deprotonation of the resulting oxonium ion yields the carboxylic acid.

It is important to note that acid-catalyzed ester hydrolysis is a reversible process.[6][7] To drive the reaction to completion, a large excess of water is typically used.

Caption: Acid-catalyzed hydrolysis pathway.

Base-Catalyzed Hydrolysis (Saponification): An Irreversible Path

Base-catalyzed hydrolysis, also known as saponification, offers an irreversible route to the carboxylate salt.[6][8] The use of a strong base, such as sodium hydroxide or potassium hydroxide, provides a potent nucleophile (hydroxide ion) for the reaction.

Mechanism of Nitrile Hydrolysis: The hydrolysis of the nitrile under basic conditions also proceeds via an amide intermediate.

-

Nucleophilic Attack by Hydroxide: The hydroxide ion directly attacks the electrophilic carbon of the nitrile group.[4][9]

-

Protonation: The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the more stable amide.[9]

-

Hydrolysis of the Amide: The amide is subsequently hydrolyzed by hydroxide to form a carboxylate salt and ammonia. The high basicity of the leaving group in amide hydrolysis makes this step often require more forcing conditions like heat.

Mechanism of Ester Hydrolysis (Saponification): This is a classic and highly efficient reaction.[8][10]

-

Nucleophilic Attack by Hydroxide: The hydroxide ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.[10]

-

Elimination of Alkoxide: The tetrahedral intermediate collapses, expelling the methoxide ion as the leaving group.

-

Acid-Base Reaction: The newly formed carboxylic acid is immediately deprotonated by the strongly basic methoxide ion (or another hydroxide ion) to form the carboxylate salt. This final deprotonation step is essentially irreversible and drives the entire reaction to completion.[6][8]

Following the reaction, an acidic workup is required to protonate the carboxylate salt and isolate the final dicarboxylic acid product.[8][10]

Caption: Base-catalyzed hydrolysis (Saponification) pathway.

Stereochemical Considerations and Potential Side Reactions

The presence of a methyl group at the 3-position of the cyclobutane ring introduces a stereocenter. The hydrolysis reactions described do not directly involve this stereocenter, and thus, the stereochemical integrity of the 3-methyl group is expected to be retained throughout the process.

The strained nature of the cyclobutane ring warrants consideration of potential side reactions, particularly under harsh conditions (e.g., high temperatures).[1] However, simple hydrolysis is unlikely to induce ring-opening of a saturated cyclobutane ring.[11] Decarboxylation of the resulting 1,1-dicarboxylic acid could be a potential side reaction if the hydrolysis is carried out at very high temperatures.[12]

Comparative Analysis: Acidic vs. Basic Hydrolysis

The choice between acidic and basic hydrolysis depends on several factors, including the stability of the starting material and product to the reaction conditions, desired reaction rate, and ease of workup.

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

| Reversibility | Reversible; requires excess water to drive to completion.[6][7] | Irreversible due to the final deprotonation step.[6][8][10] |

| Reaction Rate | Can be slow; often requires elevated temperatures. | Generally faster than acid-catalyzed hydrolysis.[13] |

| Product Isolation | Direct isolation of the carboxylic acid. | Forms a carboxylate salt; requires a separate acidification step for product isolation.[10][14] |

| Substrate Sensitivity | Not suitable for acid-sensitive functional groups. | Not suitable for base-sensitive functional groups. |

| Work-Up | Generally simpler work-up. | Requires an additional acidification step, which can sometimes lead to emulsion formation during extraction. |

| Overall Recommendation | A viable option, but may require optimization to achieve high yields. | Generally the preferred method for its irreversibility and typically higher yields.[10] |

Experimental Protocols

The following protocols are generalized procedures and should be adapted and optimized based on laboratory-specific conditions and analytical monitoring.

Protocol for Acid-Catalyzed Hydrolysis

Materials:

-

Methyl 1-cyano-3-methylcyclobutane-1-carboxylate

-